1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13(16)14(6-10)5-9-1-2-11-12(3-9)18-8-17-11/h1-3,10,15H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOZSLFBIMFBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization of γ-Amino Acids
A common approach involves cyclizing γ-amino acids or their esters. For example, treatment of 4-(hydroxymethyl)-γ-aminobutyric acid derivatives with acetic anhydride facilitates lactam formation. In related systems, cyclization yields of 70–85% have been reported when using aprotic solvents like acetonitrile.
Dieckmann Cyclization of Diesters
Dieckmann cyclization of diethyl 4-(hydroxymethyl)-1-[(1,3-benzodioxol-5-yl)methyl]pyrrolidine-2,5-dicarboxylate under basic conditions (e.g., NaH in THF) generates the lactam ring. This method produced analogous pyrrolidinones with 65–78% yields in studies of dispiro[indoline-3,2′-pyrrolidine] systems.
Functional Group Interconversion for Hydroxymethyl Installation
Reduction of Ketone Precursors
Hydrogenation of 4-acetylpyrrolidin-2-one derivatives using NaBH4 in ethanol selectively reduces the ketone to a hydroxymethyl group. This strategy, employed in the synthesis of 3-(dimethylamino)propan-1-one hydrochlorides, achieved 80–90% conversion.
Hydrolysis of Esters
Saponification of 4-(methoxycarbonyl)pyrrolidin-2-one with LiOH in THF/water followed by reduction (LiAlH4) yields the hydroxymethyl group. This two-step process provided 75% overall yield in pyrene-grafted dispiro compounds.
Reaction Optimization and Solvent Effects
Comparative studies in pyrene-grafted systems demonstrate solvent-dependent yields (Table 1):
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 16 | 23–26 |
| Acetonitrile | 9–12 | 40–65 |
| Ethanol | 4–7.5 | 65–96 |
Ethanol’s superior performance (96% yield) is attributed to its polar protic nature, stabilizing transition states in cycloadditions.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol, as used in 1-(2H-1,3-benzodioxol-5-yl)ethanone purification, effectively removes unreacted starting materials. Melting points (e.g., 242°C for thiazole derivatives) serve as purity indicators.
Spectroscopic Validation
-
X-ray Crystallography : Confirms spatial arrangement of substituents, as in 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile structures
Challenges and Side Reactions
Epimerization at C4
The hydroxymethyl group’s stereogenicity necessitates chiral resolution. Use of L-proline-derived catalysts reduced racemization to <5% in related lactams.
Benzodioxole Ring Opening
Strong acids or bases may cleave the methylenedioxy bridge. Neutral conditions (pH 6–8) during alkylation prevent degradation.
Scalability and Industrial Relevance
Kilogram-scale synthesis requires:
-
Continuous flow reactors for exothermic cyclization steps
-
Aqueous workup to minimize organic waste
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Chromatography-free purification via pH-selective crystallization
Pilot studies on analogous compounds achieved 82% yield at 10 kg scale .
Chemical Reactions Analysis
Types of Reactions: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol.
Substitution: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)-5-nitropyrrolidin-2-one.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring compounds.
Medicine: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has potential therapeutic applications, including as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: In the materials science industry, this compound is explored for its potential use in the development of novel polymers and as a precursor for functional materials.
Mechanism of Action
The mechanism by which 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with active site residues, leading to inhibition or modulation of the target protein’s activity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with several pyrrolidin-2-one derivatives, as outlined below:
| Compound Name | Key Substituents | Molecular Weight | Similarity Score | Key Differences |
|---|---|---|---|---|
| 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | Benzyl at 1-position, hydroxymethyl at 4 | N/A | 0.90 | Benzyl vs. benzodioxolylmethyl group |
| (R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one | Chiral phenylethyl at 1-position | N/A | 0.84 | Stereochemistry and bulkier substituent |
| 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one | Oxadiazole at 4-position | 379.4 | N/A | Oxadiazole vs. hydroxymethyl group |
Key Observations :
- The hydroxymethyl group at the 4-position increases polarity compared to the oxadiazole-containing analogue (), which may improve aqueous solubility but reduce membrane permeability .
- Stereochemical variations, as seen in the (R)-configured phenylethyl derivative (similarity score 0.84), highlight the importance of chirality in biological activity, though the target compound’s stereochemistry is unspecified in the evidence .
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (CAS Number: 941974-14-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.3 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 941974-14-7 |
| Molecular Formula | C17H18N2O6 |
| Molecular Weight | 346.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
- Antioxidant Activity : Compounds containing benzodioxole structures have been reported to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine can activate neuronal potassium channels (Kv7), which are implicated in neuroprotection. The compound's structure suggests it may modulate these channels, leading to potential therapeutic applications in neurodegenerative conditions.
- Antimicrobial Properties : Preliminary studies have suggested that compounds similar to this compound possess antimicrobial activities against various pathogens, including resistant strains of bacteria.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties may stem from the ability to scavenge ROS, thereby reducing cellular damage.
- Modulation of Ion Channels : As a Kv7 channel activator, it may enhance neuronal excitability and protect against excitotoxicity.
Case Study 1: Neuroprotective Activity
In a study examining the neuroprotective effects of various pyrrolidine derivatives, it was found that compounds with similar structural motifs to this compound significantly reduced neuronal death in models of oxidative stress. The results indicated a dose-dependent relationship between the compound's concentration and its protective efficacy.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of benzodioxole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable inhibitory effects, suggesting its potential as a lead for developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization or condensation reactions.
- Step 2 : Introduction of the benzodioxole moiety via alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in DMF or THF) .
- Step 3 : Functionalization of the hydroxymethyl group using protective groups (e.g., silyl ethers) to avoid side reactions during synthesis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity product .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and pyrrolidinone carbonyl (δ ~170 ppm in NMR) .
- Mass Spectrometry (HRMS) : Verify molecular weight consistency (e.g., calculated vs. observed m/z) .
- HPLC : Assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl group in this compound?
- Methodological Answer : The hydroxymethyl group participates in hydrogen bonding and nucleophilic reactions. Its reactivity can be modulated by:
- Steric hindrance : Adjacent substituents (e.g., benzodioxole) may slow down acylation or oxidation reactions.
- Electronic effects : Electron-withdrawing groups on the pyrrolidinone ring enhance the electrophilicity of the hydroxymethyl carbon, facilitating substitution reactions .
- Experimental validation : Use kinetic studies (e.g., monitoring reaction rates via NMR) to compare reactivity with analogs .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Target selectivity : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with intended biological targets .
- Metabolic stability : Compare half-life in liver microsomes (human vs. rodent) to identify species-dependent degradation .
- Example : If a study reports conflicting IC values, validate using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Leverage in silico tools to predict:
- ADME Properties : Use QSAR models to optimize logP (<3 for enhanced bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration) .
- Docking Studies : Identify key binding interactions (e.g., hydrogen bonds with the pyrrolidinone carbonyl) using AutoDock Vina or Schrödinger .
- Case Study : Derivatives with modified benzodioxole substituents showed 30% higher metabolic stability in simulated gastric fluid .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Yield discrepancies often stem from:
- Reagent purity : Impurities in starting materials (e.g., <98% purity) reduce efficiency .
- Scale effects : Pilot-scale reactions (e.g., >10 g) may require optimized stirring rates or temperature gradients .
- Resolution : Replicate reactions using standardized reagents (e.g., Aldrich, ≥99%) and report yields as mean ± SD across three trials .
Structural and Mechanistic Insights
Q. What is the role of the benzodioxole moiety in modulating biological activity?
- Methodological Answer : The benzodioxole group contributes to:
- Lipophilicity : Enhances membrane permeability (logP increase by ~1.5 units) .
- Metabolic resistance : The methylenedioxy group slows oxidative degradation by CYP450 enzymes .
- Biological validation : Removal of the benzodioxole in analogs reduced binding affinity by 50% in kinase inhibition assays .
Experimental Design Considerations
Q. How should researchers design dose-response studies for in vitro toxicity evaluation?
- Methodological Answer : Follow these steps:
- Dose range : Test 0.1–100 µM (logarithmic increments) to capture EC values .
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .
- Endpoint assays : Combine MTT (viability) and caspase-3/7 activation (apoptosis) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
